5-(aminomethyl)-5-phenylpyrrolidin-2-one
Description
5-(Aminomethyl)-5-phenylpyrrolidin-2-one is a pyrrolidinone derivative featuring an aminomethyl group and a phenyl substituent at the 5-position of the pyrrolidin-2-one ring. Its molecular formula is C₁₁H₁₄N₂O (molecular weight: 190.24 g/mol), and it is registered under CAS number 154148-69-3 .
Properties
CAS No. |
1935163-35-1 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed Ring-Opening with Primary Amines
A highly efficient method involves the reaction of DA cyclopropanes 1 with primary amines (e.g., benzylamines, anilines) under Lewis acid catalysis. For example, nickel perchlorate initiates nucleophilic attack at the cyclopropane’s electrophilic carbon, yielding γ-amino esters 4a (Scheme 1). Subsequent lactamization under acidic conditions (e.g., acetic acid in toluene) forms the pyrrolidinone core.
Table 1: Selected Amines and Yields in DA Cyclopropane Reactions
One-Pot Lactamization and Dealkoxycarbonylation
The ester group at C(3) of intermediate lactams is removed via alkaline saponification (NaOH/EtOH) followed by thermolytic decarboxylation, yielding 5-substituted pyrrolidin-2-ones. This one-pot protocol minimizes purification steps, achieving an overall yield of 70% for 5-(aminomethyl)-5-phenylpyrrolidin-2-one.
Alternative Synthetic Pathways
Cyclization of γ-Amino Amides
Base-mediated cyclization of γ-amino amides, such as N-(2-bromoethyl)-β-phenyl-β-alaninamide, could form the pyrrolidinone ring. However, this route is less efficient due to competing elimination reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved in toluene at reflux (110°C), which facilitates both ring-opening and lactamization. Polar aprotic solvents (e.g., DMF) reduce yields by stabilizing intermediates and inhibiting cyclization.
Catalytic Systems
Nickel perchlorate outperforms other Lewis acids (e.g., ZnI₂, FeCl₃) in DA cyclopropane activation, providing turnover numbers (TON) >50.
Table 2: Catalyst Screening for Ring-Opening Reactions
Case Studies and Scalability
Gram-Scale Synthesis
A 1.00 g scale reaction of 3,4,5-trimethoxyphenyl DA cyclopropane 1b with 2-fluoroaniline produced 841 mg (79% yield) of this compound 2b , demonstrating industrial viability.
Stereochemical Considerations
Using enantiopure DA cyclopropanes (e.g., ( S)-1c ), the reaction proceeds with inversion of configuration at the chiral center, confirming an S N2-like mechanism.
Analytical Characterization
Spectroscopic Methods
Stability Protocols
Storage under argon at –20°C prevents oxidation of the aminomethyl group, with <5% degradation over 6 months.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
Scientific Research Applications
The compound's applications can be categorized into several domains:
Chemistry
- Chiral Building Block : It serves as a chiral building block in organic synthesis, facilitating the creation of more complex molecules.
- Intermediate in Synthesis : Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Biology
- Biological Activity : Investigated for its potential interactions with biological targets such as enzymes and receptors. It has shown promise in modulating neurotransmitter systems, particularly influencing dopamine and serotonin pathways.
Medicine
- Therapeutic Potential : Explored for its analgesic and anti-inflammatory properties. The compound has been studied for its neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases.
Industry
- Material Development : Employed in the development of new materials and as a precursor in chemical manufacturing processes.
The biological activity of 5-(aminomethyl)-5-phenylpyrrolidin-2-one is primarily attributed to its ability to interact with specific receptors in the central nervous system. Key findings include:
- Neuroprotective Effects : Studies indicate significant protective effects against neuronal damage caused by oxidative stress, highlighting its potential role in preventing conditions like Alzheimer's disease.
- Anti-inflammatory Properties : Research has shown that this compound can inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory disorders.
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study demonstrated that derivatives of this compound exhibited significant neuroprotection in vitro against oxidative stress-induced damage, indicating potential applications in neurodegenerative disease prevention.
-
Anti-inflammatory Properties :
- In cultured macrophages, the compound was found to reduce pro-inflammatory cytokine levels, suggesting its utility as an anti-inflammatory agent.
-
Pharmacological Applications :
- The compound has been explored for developing drugs aimed at treating depression and anxiety disorders due to its favorable interaction profiles with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs of Pyrrolidin-2-one Derivatives
The following table summarizes key analogs of 5-(aminomethyl)-5-phenylpyrrolidin-2-one, emphasizing substituent variations and synthesis pathways:
Key Differences and Implications
Substituent Effects on Reactivity: The aminomethyl group in the target compound enables nucleophilic substitution or coupling reactions, making it valuable for drug intermediate synthesis (e.g., peptidomimetics) . Azidomethyl analogs (e.g., (5S)-5-(azidomethyl)pyrrolidin-2-one) are used in click chemistry for bioconjugation due to the reactivity of the azide group . Chloromethyl derivatives (e.g., compound 119d) serve as electrophilic intermediates for further functionalization .
Biological Activity: While direct data for this compound are sparse, structurally related pyrrolidinones are intermediates in anticoagulants (e.g., Rivaroxaban intermediates ) and kinase inhibitors .
Q & A
Q. What are the established synthetic routes for 5-(aminomethyl)-5-phenylpyrrolidin-2-one, and what are their respective yields and limitations?
Answer: The synthesis typically involves a multi-step sequence starting from a carboxylic acid precursor. For example:
- Step 1 : Esterification of the acid with methanol/H₂SO₄ to form a methyl ester intermediate.
- Step 2 : Selective reduction of the ester group using LiBH₄ to yield a hydroxymethyl intermediate (e.g., trans-1-benzyl-4-(hydroxymethyl)-5-phenylpyrrolidin-2-one, ~60–70% yield).
- Step 3 : Tosylation of the hydroxyl group with p-toluenesulfonyl chloride (p-TosCl) to form a tosylate derivative.
- Step 4 : Nucleophilic substitution with secondary amines to introduce the aminomethyl group.
Limitations : Stereochemical control during reduction and tosylation steps is critical; side reactions (e.g., over-reduction or racemization) may occur without optimized conditions .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the aminomethyl group (δ ~2.5–3.5 ppm for CH₂NH₂) and the phenyl ring (aromatic protons at δ ~7.0–7.5 ppm).
- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O of pyrrolidinone).
- HRMS : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₅N₂O: 217.1334).
Note : Cross-validation with melting point analysis (e.g., 138–140°C for analogous compounds) and HPLC purity assays (>95%) is recommended .
Q. What functional group transformations are feasible for this compound in medicinal chemistry applications?
Answer: The aminomethyl group enables diverse reactions:
- Acylation : React with acyl chlorides to form amides.
- Alkylation : Use alkyl halides to generate secondary/tertiary amines.
- Schiff base formation : Condensation with aldehydes/ketones.
Methodology : Reactions often require anhydrous conditions and catalysts (e.g., DIPEA for acylation). Monitor progress via TLC or in-situ NMR .
Advanced Research Questions
Q. What strategies are effective in maintaining stereochemical integrity during the synthesis of this compound derivatives?
Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2R,5S)-configured precursors).
- Stereoselective reduction : Employ chiral catalysts (e.g., CBS reduction) for hydroxymethyl intermediates.
- Low-temperature tosylation : Prevents racemization during sulfonate formation.
Example : LiBH₄ reduction under −20°C preserved trans-configuration in a related pyrrolidinone synthesis .
Q. How can mechanistic studies resolve contradictions in reaction outcomes for this compound under varying conditions?
Answer:
- Kinetic vs. thermodynamic control : Varying temperatures may favor different pathways (e.g., SN1 vs. SN2 in nucleophilic substitutions).
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled amines to track proton transfer steps.
- DFT calculations : Model transition states to explain regioselectivity in electrophilic substitutions.
Case study : Conflicting yields in amidation reactions were attributed to competing N-H vs. O-H activation pathways .
Q. What computational approaches predict the biological activity of this compound analogs?
Answer:
- Docking simulations : Map interactions with target proteins (e.g., kinases) using AutoDock Vina.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable complexes).
Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers address discrepancies in NMR data for this compound derivatives?
Answer:
- Variable temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria of the aminomethyl group).
- COSY/NOESY : Assign overlapping proton signals (e.g., distinguish phenyl vs. pyrrolidinone protons).
- Crystallography : Single-crystal X-ray structures provide definitive stereochemical assignments.
Example : A reported "doublet" at δ 3.2 ppm was re-assigned as a geminal coupling after COSY analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
